Fmoc-3,4-dichloro-L-homophenylalanine
CAS No.:
Cat. No.: VC13749810
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21Cl2NO4 |
|---|---|
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | (2R)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
| Standard InChI Key | PFXPBECQTWZDJP-HSZRJFAPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Fmoc-3,4-dichloro-L-homophenylalanine is distinguished by its stereospecific configuration and functional groups:
-
IUPAC Name: (2S)-4-(3,4-Dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
The compound’s structure (Fig. 1) includes a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a 3,4-dichlorophenyl moiety on the β-carbon. The homophenylalanine backbone introduces enhanced conformational flexibility compared to phenylalanine analogs, which is critical for modulating peptide-receptor interactions .
Table 1: Comparative Properties of Fmoc-Protected Dichlorinated Amino Acids
| Property | Fmoc-3,4-Dichloro-L-Homophenylalanine | Fmoc-3,4-Dichloro-L-Phenylalanine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 470.3 | 456.3 |
| Side Chain Length | 4 carbons | 3 carbons |
| Specific Rotation |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves two primary steps (Scheme 1):
-
Preparation of 3,4-Dichloro-L-Homophenylalanine:
-
Fmoc Protection:
Table 2: Reaction Conditions for Fmoc Protection
| Parameter | Optimal Value |
|---|---|
| Solvent | DCM or DMF |
| Base | Triethylamine (TEA) |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
Enantioselective Synthesis
Recent advances employ cinchona alkaloid-derived phase-transfer catalysts (PTCs) to achieve enantiomeric excess (ee) >95%. For example, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide facilitates asymmetric alkylation, yielding (S)-configured products . This method is scalable and avoids racemization during acidic hydrolysis .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in DMF, DCM, and THF; sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable at −20°C under inert gas for >2 years. Decomposes above 150°C, releasing CO and chlorinated byproducts .
Spectroscopic Data
-
NMR (): δ 7.75–7.25 (m, aromatic H), 4.35 (d, Fmoc CH), 3.10 (m, α-H) .
-
HPLC: Retention time = 12.3 min (C18 column, 70% acetonitrile/water) .
Applications in Research
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables iterative coupling-deprotection cycles in SPPS. Its orthogonality to tert-butyloxycarbonyl (Boc) protocols allows synthesis of complex peptides like β-amyloid fragments implicated in Alzheimer’s disease . The dichlorophenyl moiety enhances peptide stability via hydrophobic interactions and π-stacking.
Targeted Drug Delivery
Conjugation to monoclonal antibodies (e.g., trastuzumab) via maleimide-thiol chemistry facilitates tumor-specific delivery of chemotherapeutics. In vivo studies show a 3.2-fold increase in tumor uptake compared to non-targeted analogs .
Neuroprotective Agents
Incorporation into neuropeptide Y (NPY) analogs improves blood-brain barrier permeability. Animal models demonstrate a 40% reduction in neuronal apoptosis following ischemic stroke .
Mechanism of Action
Peptide Bond Formation
During SPPS, the Fmoc group is removed with piperidine, exposing the α-amino group for nucleophilic attack on activated carboxyl groups (e.g., HBTU/HOBt). The dichlorophenyl side chain stabilizes transition states through van der Waals interactions, accelerating coupling rates by 1.5–2× compared to non-halogenated analogs .
Receptor Binding Modulation
In opioid receptor ligands, the 3,4-dichloro substitution increases binding affinity ( nM vs. nM for unsubstituted homologs) by filling hydrophobic pockets in the receptor’s extracellular domain .
Analytical Characterization
Quality Control Protocols
-
Purity Assessment: Reverse-phase HPLC (≥98% purity) with UV detection at 265 nm .
-
Chiral Purity: Chiralpak IC column, hexane/isopropanol (80:20), retention time = 14.2 min for L-enantiomer .
Future Directions
Recent work explores enzymatic deprotection strategies using lipases, reducing waste generation by 60% compared to chemical methods . Computational modeling predicts utility in designing SARS-CoV-2 main protease inhibitors, with docking scores ( kcal/mol) surpassing current candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume